Product packaging for Beta-Amyloid (13-28)(Cat. No.:)

Beta-Amyloid (13-28)

Cat. No.: B1578787
M. Wt: 1856.1
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Beta-Amyloid (13-28) is a synthetic peptide fragment corresponding to the 13-28 amino acid sequence of the full-length Amyloid-β protein. This specific region is of significant interest in Alzheimer's disease (AD) research, particularly for investigating the molecular mechanisms of Aβ aggregation and structural stability. Residues within this segment are critical for the peptide's transformation from random coil or α-helical monomers into β-sheet-rich structures that characterize oligomers and fibrils . The aggregation of Aβ is a core event in the amyloid cascade hypothesis of AD, which proposes that Aβ accumulation initiates downstream pathological events, including tau pathology and neurodegeneration . Research using this fragment can provide valuable insights into the processes of secondary nucleation, where the surface of existing Aβ fibrils catalyzes the formation of new toxic oligomers . Studies on Beta-Amyloid (13-28) are essential for elucidating the fundamental principles of protein misfolding and for the preclinical evaluation of potential therapeutic compounds designed to inhibit Aβ aggregation and toxicity . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Weight

1856.1

sequence

HHQKLVFFAEDVGSNK

Origin of Product

United States

Biogenesis and Metabolism of Amyloid Beta Peptides: General Principles and Relevance to Beta Amyloid 13 28

Amyloidogenic Pathway: Beta-Secretase and Gamma-Secretase Cleavage

The amyloidogenic pathway is the primary route for the production of Aβ peptides. frontiersin.org This process begins with the cleavage of APP by beta-secretase, also known as BACE1 (Beta-site APP Cleaving Enzyme 1). frontiersin.orgthermofisher.com This initial cut occurs at the N-terminus of the Aβ domain within APP, releasing a large soluble ectodomain (sAPPβ) and leaving a 99-amino-acid C-terminal fragment (C99) embedded in the cell membrane. frontiersin.org

Subsequently, the gamma-secretase complex, a multi-subunit protease that includes presenilin proteins, cleaves the C99 fragment within its transmembrane domain. thermofisher.comwikipedia.org This cleavage is imprecise and can occur at several positions, leading to the generation of Aβ peptides of varying lengths, most commonly Aβ1-40 and the more aggregation-prone Aβ1-42. wikipedia.orgnih.gov The generation of Beta-Amyloid (13-28) would necessitate further proteolytic events acting upon these longer Aβ species or alternative cleavage of APP or its fragments.

Amyloidogenic Pathway: Beta-Secretase and Gamma-Secretase Cleavage

Non-Amyloidogenic Pathway: Alpha-Secretase Cleavage

In contrast to the amyloidogenic pathway, the non-amyloidogenic pathway precludes the formation of Aβ. In this pathway, APP is first cleaved by alpha-secretase within the Aβ domain itself. iu.edunih.gov This cleavage event releases a soluble ectodomain called sAPPα and leaves an 83-amino-acid C-terminal fragment (C83) in the membrane. nih.gov Because alpha-secretase cleaves between residues 16 and 17 of the Aβ sequence, it prevents the generation of the intact Aβ peptide. iu.edu Subsequent processing of C83 by gamma-secretase produces a smaller, non-amyloidogenic peptide called p3.

Production and Secretion of Amyloid-Beta Fragments

Following their generation through the amyloidogenic pathway, Aβ peptides, including the precursors to or fragments like Beta-Amyloid (13-28), are secreted from the cell into the extracellular space. The production and secretion of Aβ are influenced by various cellular factors, including the localization of APP and the secretase enzymes within different cellular compartments. For instance, the amyloidogenic processing of APP is thought to be favored in endocytic compartments where the acidic environment is optimal for BACE1 activity. iu.edu

Clearance Mechanisms of Amyloid-Beta Peptides

The brain has several mechanisms to clear Aβ peptides, maintaining a delicate balance between their production and removal. nih.gov These clearance pathways are critical for preventing the accumulation and aggregation of Aβ, which is a hallmark of certain neurodegenerative diseases.

Enzymatic Degradation Pathways

A key mechanism for Aβ clearance is enzymatic degradation by a variety of proteases. nih.govnih.gov These Aβ-degrading enzymes can cleave Aβ peptides at specific sites, rendering them non-toxic and facilitating their removal. Some of the most well-characterized Aβ-degrading enzymes include:

Neprilysin (NEP): A zinc metalloendopeptidase that is one of the most potent Aβ-degrading enzymes in the brain. oup.comnih.gov

Insulin-degrading enzyme (IDE): Another major Aβ-degrading enzyme that can degrade a variety of small peptides, including insulin (B600854) and Aβ. wikipedia.orgnih.gov

Endothelin-converting enzyme (ECE): This enzyme has also been shown to degrade Aβ peptides. nih.gov

Angiotensin-converting enzyme (ACE): Studies have indicated that ACE can cleave and degrade Aβ. nih.gov

The specific enzymes responsible for the degradation of the Beta-Amyloid (13-28) fragment are not as extensively studied as those for full-length Aβ, but it is plausible that these same proteases could play a role in its clearance.

Cellular Uptake and Phagocytosis

In addition to enzymatic degradation, Aβ peptides can be cleared from the extracellular space through cellular uptake. nih.gov Microglia and astrocytes, the resident immune cells of the brain, are capable of internalizing and degrading Aβ through phagocytosis. frontiersin.org Soluble Aβ can be taken up by microglia through macropinocytosis, while fibrillar forms can be recognized by cell surface receptors, triggering their engulfment and subsequent degradation within lysosomes. nih.govnih.gov Studies have shown that neuronal cells can also take up Aβ from the extracellular environment, concentrating it in endosomal and lysosomal compartments. pnas.org This process can, under certain conditions, lead to the formation of intracellular Aβ aggregates that may act as seeds for further amyloid deposition. pnas.org

Peripheral Sink Hypothesis and Systemic Clearance

The peripheral sink hypothesis posits that a dynamic equilibrium exists for amyloid-beta (Aβ) peptides between the central nervous system (CNS) and the peripheral circulation. en-journal.orgnih.gov This theory suggests that by reducing the concentration of Aβ in the blood, a gradient is established that promotes the net efflux of Aβ from the brain into the periphery, thereby lowering the cerebral Aβ burden. en-journal.orgnih.govfrontiersin.org This mechanism relies on the efficient and continuous clearance of Aβ from the systemic circulation by various peripheral organs and transport proteins. mdpi.commdpi.com

Principles of Systemic Aβ Clearance

The systemic clearance of amyloid-beta is a multi-step process that begins with its transport out of the brain and into the bloodstream, followed by its sequestration and eventual degradation or excretion by peripheral organs.

Transport Across the Blood-Brain Barrier: A critical initial step for peripheral clearance is the transport of Aβ from the brain's interstitial fluid (ISF) across the blood-brain barrier (BBB) into the blood. This process is primarily mediated by the low-density lipoprotein receptor-related protein 1 (LRP1), which is expressed on the abluminal (brain-facing) side of cerebral endothelial cells. nih.govfrontiersin.orgrndsystems.com LRP1 binds to soluble Aβ and facilitates its transcytosis into the circulation. nih.gov Studies show that approximately 50% of Aβ is cleared from the brain via LRP-mediated transport across the BBB. frontiersin.org Conversely, the receptor for advanced glycation end products (RAGE) is involved in the transport of Aβ from the blood into the brain, highlighting a delicate balance in transport dynamics. nih.govfrontiersin.org

Sequestration in Plasma: Once in the bloodstream, Aβ does not circulate freely but is rapidly bound by several plasma proteins. This sequestration is crucial for preventing its re-entry into the brain and facilitating its transport to clearance organs. nih.govelsevier.es

Albumin: As the most abundant protein in plasma, albumin is the primary carrier of circulating Aβ, binding to over 90% of the peptide. mdpi.comelsevier.es

Soluble LRP1 (sLRP1): A soluble form of LRP1 shed from cell surfaces acts as a major endogenous "sink" in the plasma, sequestering an estimated 70% to 90% of circulating Aβ. nih.govnih.goveurekaselect.com In Alzheimer's disease, the levels and Aβ-binding capacity of sLRP1 are often reduced, which can lead to an increase in the free, unbound fraction of Aβ in the plasma. nih.govnih.gov

Other Proteins: Other molecules, including apolipoproteins (e.g., ApoE) and transthyretin, also contribute to binding Aβ in the blood. mdpi.comelsevier.es

Table 1: Key Proteins Involved in Aβ Peripheral Sequestration and Transport

Protein Location/Type Role in Aβ Clearance Key Findings Citations
LRP1 BBB Endothelium, Hepatocytes Mediates Aβ efflux from brain to blood; mediates uptake by the liver. A major transporter for Aβ clearance from the brain and into the liver. nih.govfrontiersin.orgrndsystems.comfrontiersin.org
sLRP1 Plasma Binds and sequesters circulating Aβ, acting as a peripheral sink. Sequesters 70-90% of plasma Aβ; levels are reduced in AD. nih.govnih.goveurekaselect.com
Albumin Plasma Primary carrier protein for Aβ in the blood. Binds over 90-95% of plasma Aβ. mdpi.comelsevier.es
RAGE BBB Endothelium Mediates Aβ influx from blood to brain. Expression can increase in response to Aβ accumulation. nih.govfrontiersin.orgrndsystems.com

| Megalin | Kidney Tubular Epithelium | Mediates protein uptake and clearance in the kidneys. | Works with cubilin to facilitate renal clearance. | en-journal.org |

Clearance by Peripheral Organs: The ultimate removal of Aβ from the body is handled by peripheral organs, which filter the blood and degrade or excrete the peptide.

The Liver: The liver is considered a key organ in the peripheral clearance of Aβ. mdpi.comfrontiersin.org Early studies demonstrated that the liver rapidly sequesters a significant portion of intravenously injected Aβ, with some reports indicating that it absorbs about 65% of Aβ(1-40) and Aβ(1-42). mdpi.com This hepatic clearance is largely mediated by LRP1 expressed on hepatocytes, which binds and takes up circulating Aβ for degradation. frontiersin.orgmdpi.com Impaired liver function has been correlated with higher levels of circulating Aβ, suggesting that liver health is important for maintaining Aβ homeostasis. frontiersin.org

The Kidneys: The kidneys also play a significant role in clearing Aβ from the circulation. frontiersin.orgspringermedizin.de Soluble Aβ is a normal component of human urine, and the kidneys filter it from the blood for excretion. frontiersin.org This process involves receptors such as megalin and cubilin in the renal tubules, which mediate protein uptake. en-journal.org Studies have shown that impaired kidney function is associated with elevated plasma Aβ levels, linking renal health to systemic Aβ clearance. researchgate.net

Table 2: Contribution of Peripheral Organs to Aβ Clearance

Organ Primary Function in Aβ Clearance Research Findings Citations
Liver Sequestration and degradation of circulating Aβ. Absorbs ~65% of intravenously injected Aβ(1-40) and Aβ(1-42). Clearance is mediated by hepatocyte LRP1. mdpi.comfrontiersin.orgmdpi.com
Kidney Filtration and excretion of Aβ from the blood into urine. Impaired kidney function is associated with higher plasma Aβ levels. Clearance is mediated by receptors like megalin. en-journal.orgfrontiersin.orgresearchgate.net

| Spleen | Clearance of Aβ complexes. | sLRP1-Aβ complexes are also removed by the spleen. | frontiersin.org |

Relevance to Beta-Amyloid (13-28)

The vast majority of research on the peripheral sink hypothesis and systemic clearance has focused on the full-length, pathogenic forms of amyloid-beta, primarily Aβ(1-40) and Aβ(1-42), as these are the main components of amyloid plaques.

Specific data on the peripheral clearance dynamics of the shorter Beta-Amyloid (13-28) fragment are not extensively detailed in the literature concerning the sink hypothesis. The Aβ(13-28) fragment has been investigated in different contexts, particularly in the development of safer immunotherapies for Alzheimer's disease. tandfonline.com Research has explored using such fragments to generate an antibody response against Aβ while avoiding the C-terminal T-cell epitopes that were linked to adverse inflammatory reactions in earlier vaccine trials. tandfonline.com Therefore, Aβ(13-28) was selected as a fragment containing important immunogenic sites without the toxicity associated with the full-length Aβ(1-42) peptide. tandfonline.com Its behavior within the peripheral sink system, including its binding affinity to plasma proteins and its clearance rates by the liver and kidneys, has not been a primary focus of investigation.

Structural Aspects and Conformational Dynamics of Beta Amyloid 13 28

Role of Beta-Amyloid (13-28) Sequence in Amyloid Misfolding and Aggregation Nucleation

The process of amyloid formation begins with nucleation, a slow phase where monomers self-associate to form unstable oligomeric seeds. frontiersin.orgresearchgate.net Once a stable nucleus is formed, fibril elongation proceeds rapidly. The specific amino acid sequence of Aβ(13-28) contains key residues that are critical for this initial misfolding and nucleation process.

Studies using various synthetic Aβ fragments, including Aβ(13-28), have revealed that fibril formation is heavily dependent on specific interactions within this sequence. nih.gov Electrostatic interactions, particularly involving Histidine-13 (His-13) and Aspartate-23 (Asp-23), alongside hydrophobic interactions among the uncharged sidechains of the central hydrophobic core (residues 17-21, LVFFA), are crucial drivers of fibrillogenesis. nih.gov Furthermore, the region encompassing residues 12-28 has been identified as a binding site for Apolipoprotein E (ApoE), a protein that modulates Aβ aggregation and clearance. frontiersin.org

Molecular dynamics and Atomic Force Microscopy (AFM) studies on the Aβ(13-23) fragment suggest that the misfolding pathway involves the formation of stable dimers. nih.gov These dimers, stabilized by intermolecular hydrogen bonds and salt bridges, represent a loss of conformational flexibility from the monomeric state and are considered a key step in the subsequent aggregation cascade. nih.gov The formation of a bend structure within the V24-K28 region, stabilized by a salt bridge between E22 and K28, has also been highlighted as an important feature in monomer folding that may influence aggregation pathways. acs.org

Table 1: Key Residues and Regions within Beta-Amyloid (13-28) Involved in Misfolding and Nucleation

Residue/Region Sequence Implicated Role in Aggregation Supporting Findings
His-13, Asp-23 H, D Crucial for electrostatic interactions driving fibril formation. nih.gov Fibril assembly and disassembly are pH-dependent, highlighting the role of ionizable sidechains. nih.gov
Central Hydrophobic Core (17-21) LVFFA Drives aggregation through hydrophobic interactions. nih.gov This region is essential for fibril formation. nih.gov
Residues 12-28 HHQKLVFFAEDVGSNK Binding site for Apolipoprotein E (ApoE), which modulates Aβ accumulation. frontiersin.org ApoE binding influences disease progression. frontiersin.org
Dimer Interface Aβ(13-23) Formation of stable dimers is a key step in the aggregation process. nih.gov Dimers are stabilized by hydrogen bonds and salt bridges. nih.gov
V24-K28 Bend VGSNK A persistent bend motif stabilized by a salt bridge between E22 and K28. pnas.orgacs.org This structural feature in the monomer may influence aggregation propensity. acs.org

Biophysical Characterization of Beta-Amyloid (13-28) Conformational Changes

A variety of biophysical techniques have been employed to characterize the structural transitions of the Aβ(13-28) fragment and its closely related peptides. These methods provide molecular-level details about the conformational landscape and aggregation pathways.

Electron Microscopy (EM), Fourier-Transform Infrared (FT-IR) Spectroscopy, and X-ray Diffraction: These techniques have been used to study synthetic Aβ fragments, including Aβ(13-28). The results showed that this peptide can assemble into fibrils and that this process is pH-dependent, confirming the importance of the ionization states of amino acid side chains. nih.gov FT-IR spectroscopy is particularly sensitive to protein secondary structure and reveals a characteristic amide I band between 1615 and 1630 cm⁻¹ for amyloid, indicative of a highly ordered, intermolecular β-sheet structure. nih.govacs.orgresearchgate.net Studies on Aβ(13-28) fibrils confirmed an exclusively β-sheet conformation. nih.gov

Atomic Force Microscopy (AFM): AFM allows for the visualization of nanoscale surfaces and has been used to directly observe the aggregation of Aβ fragments. Studies on Aβ(13-23) demonstrated its spontaneous self-assembly into amyloid fibrils. nih.gov Research on the Aβ(12-28) fragment has shown that surfaces can significantly influence aggregation, mediating the rapid formation of protofibrils even at concentrations below what is required for nucleation in solution. acs.org

Molecular Dynamics (MD) Simulations: Computational simulations provide high-resolution insights into the dynamic behavior of peptides. MD studies have been instrumental in describing the conformational ensemble of monomeric Aβ(12-28) as largely disordered and have detailed the misfolding process of Aβ(13-23) via dimer formation. nih.govnih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is widely used to assess the secondary structure of peptides in solution. For the closely related Aβ(11-28) fragment, CD studies have monitored the conformational changes from α-helical or random coil states to β-sheet structures upon changing solvent conditions, which provokes aggregation. researchgate.netbibliotekanauki.pl

Table 2: Summary of Biophysical Techniques Used to Study Beta-Amyloid (13-28) and Related Fragments

Technique Fragment Studied Key Findings
FT-IR Spectroscopy Aβ(13-28) Confirmed an exclusively β-sheet conformation in fibrils; demonstrated pH-dependent assembly. nih.gov
Electron Microscopy Aβ(13-28) Visualized fibril morphology. nih.gov
X-ray Diffraction Aβ(13-28) Provided data on the structure of model fibrils. nih.gov
Atomic Force Microscopy (AFM) Aβ(13-23), Aβ(12-28) Showed spontaneous fibril formation nih.gov and surface-mediated protofibril assembly. acs.org
Molecular Dynamics (MD) Aβ(12-28), Aβ(13-23) Characterized the monomer as an intrinsically disordered ensemble nih.gov and modeled the key role of dimer formation in misfolding. nih.gov
Circular Dichroism (CD) Aβ(11-28) Monitored the α-helix to β-sheet transition during aggregation. researchgate.netbibliotekanauki.pl
Nuclear Magnetic Resonance (NMR) Aβ(1-28) Determined a predominantly α-helical structure in membrane-like environments. nih.govanaspec.com

Interactions of Beta Amyloid 13 28 with Cellular Components

Interactions with Lipid Membranes and Bilayers

The interaction of Aβ peptides with lipid membranes is a crucial step in amyloid aggregation and toxicity. researchgate.netmdpi.com The cell membrane is not merely a passive target but an active participant that can promote peptide aggregation. mdpi.com Aβ can interact with membranes by inserting into the lipid core to form pore-like structures or by binding to the membrane surface. researchgate.netmdpi.commdpi.com These interactions are driven by a combination of electrostatic and hydrophobic forces that facilitate amyloid growth on the membrane. mdpi.comnih.gov

Membrane Adsorption and Insertion

The initial interaction between beta-amyloid peptides and the cell membrane involves adsorption to the membrane surface, a process significantly influenced by electrostatic forces. nih.govmdpi.com Positively charged residues within the Aβ sequence are drawn to the negatively charged components of the lipid bilayer. researchgate.net This initial binding is a critical precursor to subsequent events, including the insertion of the peptide into the membrane. nih.gov

Following adsorption, Aβ peptides can insert into the hydrophobic core of the lipid bilayer. nih.govnih.gov This process is influenced by the peptide's conformation and the lipid composition of the membrane. The insertion of Aβ can lead to the formation of various structures, including ion channels, which disrupt cellular homeostasis. nih.gov Studies have shown that the C-terminal region of Aβ, which is more hydrophobic, tends to be incorporated into the lipid tails. nih.gov The process of interaction can be conceptualized in stages: adsorption, nucleation, and penetration. nih.gov

Modulation of Membrane Fluidity and Integrity

The interaction of beta-amyloid peptides with lipid membranes can significantly alter the physical properties of the bilayer, including its fluidity and integrity. researchgate.netacs.orgnih.gov Aβ peptides, particularly fragments like Aβ(1-42) and Aβ(1-43), have been shown to decrease the fluidity of human cortex membranes in a concentration-dependent manner. nih.gov This effect is more pronounced in the hydrophobic core of the membrane than at the hydrophilic surface. nih.gov

The aggregation of Aβ on the membrane surface can disrupt the lipid packing and compromise the structural integrity of the membrane. researchgate.netmdpi.com This disruption can manifest as the formation of pores or channels, leading to increased membrane permeability and leakage of ions and other molecules. researchgate.netnih.gov This loss of membrane integrity is considered a key mechanism of Aβ-induced cytotoxicity. researchgate.net Some studies suggest that Aβ oligomers can act like surfactants, removing lipids from the membrane and causing it to thin and rupture. researchgate.net

Role of Lipid Rafts and Specific Lipids (e.g., Cholesterol, Sphingomyelin, GM1)

Lipid rafts, which are specialized microdomains within the cell membrane enriched in cholesterol, sphingolipids, and gangliosides, play a crucial role in the interaction and aggregation of beta-amyloid. mdpi.comfrontiersin.org These rafts act as platforms that facilitate the binding and oligomerization of Aβ. mdpi.comfrontiersin.org

Key lipids within these rafts have been identified as important mediators of Aβ interaction:

Ganglioside GM1: Aβ has a high affinity for GM1, and this interaction is considered a critical step in initiating amyloid fibril formation. mdpi.comfrontiersin.orgnih.gov The binding is thought to occur through the N-terminal region of Aβ interacting with clusters of GM1. frontiersin.org

Cholesterol: This lipid is a major component of lipid rafts and has been shown to accelerate the binding of Aβ to GM1. researchgate.netnih.gov Cholesterol can modulate the conformation of GM1, making it more favorable for Aβ binding. nih.gov It also enhances the aggregation of Aβ within the lipid bilayer. mdpi.com An optimal cholesterol concentration of around 35% in sphingomyelin-rich regions has been found to significantly increase Aβ binding. mdpi.com

Sphingomyelin: This sphingolipid is also enriched in lipid rafts and can bind to Aβ, initiating the fibrillization process. mdpi.commdpi.com

The interplay between these lipids within the raft environment creates a favorable setting for Aβ to accumulate, change its conformation to a more toxic β-sheet structure, and aggregate into oligomers and fibrils. mdpi.commdpi.com

Interactions with Other Proteins and Peptides

Beyond its interactions with lipid membranes, the beta-amyloid (13-28) fragment is also involved in significant interactions with other proteins, notably Apolipoprotein E (ApoE) and the Tau protein. These interactions are pivotal in the pathological cascade of Alzheimer's disease.

Apolipoprotein E (ApoE) Binding and Complex Formation

Apolipoprotein E (ApoE) binds avidly to beta-amyloid peptides, and this interaction is influenced by the specific isoform of ApoE. nih.govpnas.org The region of Aβ spanning residues 12-28 has been identified as the binding motif for ApoE. pnas.org Synthetic peptides corresponding to this region can effectively bind to lipidated ApoE. pnas.org

The binding of ApoE to Aβ can have several consequences. It can influence the aggregation of Aβ, with some studies suggesting that ApoE can promote fibril formation. nih.govpnas.org The ApoE4 isoform, a major genetic risk factor for late-onset Alzheimer's disease, has been shown to bind to Aβ more rapidly and efficiently than the ApoE3 isoform. nih.govpnas.org This isoform-specific difference in binding may contribute to the increased risk associated with ApoE4. pnas.org The formation of stable complexes between Aβ and ApoE is thought to be a critical event, potentially influencing the clearance and deposition of Aβ in the brain. pnas.org

Table 1: Summary of Research Findings on Aβ(13-28) Interactions

Interacting Component Key Findings References
Lipid Membranes Aβ adsorbs to the membrane surface via electrostatic interactions, followed by insertion into the hydrophobic core. This disrupts membrane fluidity and integrity, leading to increased permeability and potential cell death. researchgate.netmdpi.commdpi.comnih.govmdpi.comnih.govnih.govnih.gov
Lipid Rafts Act as platforms for Aβ aggregation, with cholesterol, sphingomyelin, and GM1 ganglioside being crucial for binding and oligomerization. mdpi.commdpi.comfrontiersin.orgnih.gov
Apolipoprotein E (ApoE) The Aβ(12-28) region is the binding site for ApoE. The ApoE4 isoform binds more readily to Aβ than ApoE3, potentially influencing Aβ aggregation and clearance. nih.govpnas.orgpnas.org
Tau Protein Aβ can directly interact with and promote the aggregation of Tau protein. This cross-seeding is a critical aspect of Alzheimer's pathology. mdpi.comacs.orgnih.gov

Cross-Interaction with Tau Protein

There is growing evidence for a direct interaction and cross-seeding between beta-amyloid and the Tau protein, another key player in Alzheimer's disease pathology. mdpi.comacs.orgnih.gov While the entire Aβ peptide is involved, specific regions are crucial for this interaction. Studies have indicated that the core region of Aβ can directly interact with specific regions of Tau, facilitating a pathological cross-seeding. acs.org

This interaction is significant because it suggests a mechanism by which Aβ pathology can drive Tau pathology. Aβ oligomers can promote the uptake of Tau seeds into neurons, thereby accelerating the formation of neurofibrillary tangles, which are composed of aggregated Tau. acs.org The co-localization of Aβ and Tau has been observed in the brains of Alzheimer's patients, further supporting the relevance of this interaction. nih.gov The interplay between Aβ and Tau is believed to be a critical factor in the synergistic disruption of neural circuits and the resulting cognitive decline. acs.org

Interactions with Alpha-Synuclein and other Amyloidogenic Proteins

The interplay between different amyloidogenic proteins is a key feature in the pathology of several neurodegenerative disorders. The co-occurrence of Aβ plaques and α-synuclein-containing Lewy bodies in patients with dementia suggests a molecular cross-talk between these proteins. acs.org Research indicates that Aβ peptides can promote the aggregation of α-synuclein, a process known as cross-seeding. doi.orgnih.govnih.gov

The mechanism often involves a direct interaction that facilitates the formation of neurotoxic oligomers and fibrils. nii.ac.jpnih.govresearchgate.net Fibrils and oligomers of Aβ can act as seeds, accelerating the aggregation of α-synuclein. nii.ac.jpnih.gov Studies have postulated that these interactions are mediated by direct fibrillogenic contacts, likely involving the highly hydrophobic regions of both peptides. nih.gov Specifically, the hydrophobic core of Aβ, located at residues 17-21, is known to be critical for the formation and stabilization of amyloid fibrils and is contained entirely within the Aβ(13-28) sequence. nii.ac.jp Another hydrophobic region of Aβ around residues 29-35 has also been implicated. nih.gov

While many studies utilize the full-length Aβ(1-42) peptide, the findings highlight the significance of the central hydrophobic domain. For instance, soluble species of Aβ(1-42) have been shown to provide a surface that promotes the nucleation and aggregation of α-synuclein. acs.orgbiorxiv.org This interaction can result in the formation of hetero-oligomers, which may serve as nucleation sites for the development of homogenous α-synuclein fibrils. researchgate.netbiorxiv.org The Aβ(13-28) fragment is also the target for the therapeutic antibody Solanezumab, which recognizes soluble Aβ monomers, underscoring the accessibility of this region for molecular interactions. frontiersin.org The ability of Aβ fibrils to seed the aggregation of other amyloid proteins like amylin, which is associated with type 2 diabetes, has also been demonstrated, suggesting a broad mechanism of cross-seeding that may link different amyloid-related diseases. nih.gov

Receptor Interactions on Cell Surfaces (e.g., RAGE, Insulin (B600854) Receptors)

The Aβ peptide exerts many of its cellular effects by binding to receptors on the cell surface, which triggers intracellular signaling cascades. The Aβ(13-28) fragment contains sequences crucial for these interactions.

Receptor for Advanced Glycation End Products (RAGE)

RAGE is a multiligand receptor of the immunoglobulin superfamily that is a key binding site for Aβ on neurons, microglia, and cells of the blood-brain barrier. pnas.orgnih.govjci.org The interaction between Aβ and RAGE is implicated in a range of pathogenic processes, including neuroinflammation, oxidative stress, and the transport of circulating Aβ across the blood-brain barrier into the brain. pnas.orgjci.org RAGE expression is often increased in the brains of patients with Alzheimer's disease, particularly in areas with high Aβ accumulation. pnas.orgnih.gov

Binding of Aβ to RAGE can activate multiple signaling pathways, including MAP kinase and NF-κB, leading to sustained cellular stress. pnas.orgnih.gov Studies have shown that RAGE binds various forms of Aβ, including monomers, oligomers, and fibrils. pnas.org The V-domain of RAGE is particularly important for this binding. jci.org While direct binding studies with the Aβ(13-28) fragment are not extensively detailed, its central location within the Aβ sequence makes it highly relevant. Research has demonstrated that the hydrophobic region of Aβ spanning residues 17-23 is important for the RAGE:Aβ interaction, a sequence largely contained within the 13-28 fragment.

Insulin Receptors (IR)

A substantial body of evidence links aberrant insulin signaling in the brain to the pathogenesis of Alzheimer's disease. nih.govdovepress.com Aβ peptides can directly interfere with insulin signaling by interacting with the insulin receptor. frontiersin.orgnih.gov Studies have shown that monomeric forms of Aβ can bind to the insulin receptor and, in some cases, even mimic the effect of insulin, while oligomeric Aβ blocks the receptor and impairs its signaling cascade. nih.gov This blockade can lead to insulin resistance, compromising neuronal metabolism and protective pathways. nih.govnih.gov

Extracellular Aβ oligomers can bind to synapses and trigger a reduction in the number of insulin receptors on the cell membrane. nih.gov Intracellularly, Aβ can inhibit the insulin signaling pathway by interfering with downstream components like Akt activation. nih.gov While most of this research has been conducted using Aβ(1-40) and Aβ(1-42), the findings establish a clear mechanism of interaction. The specific contribution of the Aβ(13-28) fragment to this interaction is an area requiring further investigation, though it is known to be a primary recognition site for certain antibodies that target soluble Aβ. frontiersin.org

Mechanisms of Cellular Dysfunction and Neurotoxicity Associated with Beta Amyloid 13 28 Aggregates

Synaptic Dysfunction and Plasticity Impairment

Aggregates of beta-amyloid are known to disrupt synaptic function and impair synaptic plasticity, key processes for learning and memory. nih.gov Soluble Aβ oligomers, including fragments like Aβ (13-28), are considered more cytotoxic than fibrils and can lead to synaptic dysfunction through various mechanisms. mdpi.com These include the disruption of cellular membranes, dysregulation of ion flow, and pathological engagement of membrane receptors. mdpi.com

One of the primary ways Aβ aggregates impair synaptic plasticity is by disrupting glutamate (B1630785) receptor function, particularly NMDA and AMPA receptors. nih.gov This disruption leads to calcium dyshomeostasis and subsequently damages long-term potentiation (LTP), a form of synaptic plasticity crucial for memory formation. nih.govmdpi.com Studies have shown that Aβ oligomers can inhibit LTP. google.com For instance, an antibody targeting the Aβ (13-28) region, known as m266, was found to restore high-affinity choline (B1196258) uptake and improve learning in a mouse model of Alzheimer's disease, suggesting the involvement of this specific Aβ fragment in synaptic impairment. frontiersin.org

The effects of Aβ on synaptic function can be concentration-dependent, with high concentrations being inhibitory. en-journal.org Research on the Aβ (12-28) fragment, which largely overlaps with Aβ (13-28), demonstrated that micromolar concentrations impaired memory, while nanomolar concentrations actually improved memory formation. en-journal.org This suggests a complex, hormetic role for this Aβ region in synaptic functions. en-journal.org

FeatureFindingReferences
LTP Inhibition Aβ oligomers rapidly inhibit long-term potentiation (LTP). google.com
Receptor Disruption Aβ disrupts NMDA and AMPA receptors, leading to calcium dyshomeostasis and impaired synaptic plasticity. nih.gov
Antibody Restoration The m266 antibody, which recognizes the Aβ (13-28) region, restored high-affinity choline uptake and improved learning. frontiersin.org
Concentration Dependence Micromolar concentrations of Aβ (12-28) impaired memory, while nanomolar concentrations improved it. en-journal.org

Oxidative Stress Induction and Reactive Oxygen Species Generation

A significant mechanism of Aβ-induced neurotoxicity is the induction of oxidative stress through the generation of reactive oxygen species (ROS). nih.govanr.fr The brain is particularly vulnerable to oxidative damage due to its high oxygen consumption and lipid-rich composition. mdpi.com Aβ oligomers can promote cytotoxicity by inducing oxidative stress in neuronal cells, leading to lipid peroxidation and disruption of cell membrane integrity. mdpi.com

The accumulation of Aβ can lead to an overproduction of ROS, which in turn impairs the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPX). archivesofmedicalscience.comfrontiersin.org This imbalance contributes to widespread cellular damage, including protein oxidation, lipid peroxidation, and DNA damage. frontiersin.org

Metal Ion-Mediated Redox Activity

The interaction of Aβ peptides with metal ions, particularly redox-active metals like copper (Cu) and iron (Fe), is a key factor in ROS production. nih.govpnas.org These metal ions are found co-localized with Aβ aggregates in amyloid plaques. nih.gov The Aβ peptide can bind these metal ions, and the resulting complex can catalytically produce ROS, such as the highly reactive hydroxyl radical. nih.govnih.gov

The Aβ (1-42) peptide, for instance, can reduce Cu(II) to Cu(I) in a reaction that generates neurotoxic hydrogen peroxide (H2O2). pnas.org While the primary metal-binding domain is located at the N-terminus of the full-length Aβ peptide, the region encompassing residues 13-28 may still play a role in modulating the redox activity of the metal-Aβ complex. The binding of Cu(II) to Aβ can accelerate peptide aggregation and stabilize toxic oligomeric structures. pnas.org Furthermore, the redox cycling of copper between its Cu(I) and Cu(II) states when complexed with Aβ is a significant source of ROS. nih.gov

FindingMechanismReferences
ROS Production Aβ oligomers induce oxidative stress and generate ROS. mdpi.comnih.gov
Antioxidant Enzyme Inhibition Aβ accumulation leads to decreased activity of SOD and GPX. archivesofmedicalscience.comfrontiersin.org
Metal Ion Interaction Aβ binds redox-active metal ions like copper and iron. nih.govpnas.org
Redox Cycling Cu(II)-Aβ complexes catalyze the production of H2O2 and other ROS. pnas.orgnih.gov

Mitochondrial Alterations and Dysfunction

Mitochondria are critical for cellular energy production and are a primary target of Aβ-induced toxicity. frontiersin.orgnih.gov Aβ aggregates can cause mitochondrial dysfunction through several mechanisms, including disrupting mitochondrial morphology, interfering with the electron transport chain (ETC), and inducing oxidative stress. frontiersin.org

Aβ can localize to mitochondrial membranes and block the import of essential proteins, disrupt the ETC, and increase ROS production. frontiersin.orgnih.gov This creates a vicious cycle where mitochondrial dysfunction leads to more Aβ production. frontiersin.org Aβ oligomers have been shown to be more cytotoxic to mitochondria than fibrils. mdpi.com

Mitochondrial Membrane Permeability and Calcium Dysregulation

Aβ aggregates can increase the permeability of the mitochondrial membrane, a critical event in cellular dysfunction. frontiersin.org This can occur through the formation of pore-like structures in the membrane, leading to an unregulated influx of ions, including calcium (Ca2+). frontiersin.orgcore.ac.uk

The influx of excessive Ca2+ into the mitochondria leads to mitochondrial Ca2+ overload, which further increases ROS production, inhibits ATP synthesis, and can trigger the opening of the mitochondrial permeability transition pore (mPTP). frontiersin.orgmdpi.com The opening of the mPTP is a key event in some forms of cell death, as it leads to the collapse of the mitochondrial membrane potential and the release of pro-apoptotic factors. nih.gov Aβ has been shown to potentiate Ca2+-induced mPTP opening. uc.pt This dysregulation of mitochondrial calcium homeostasis is a central mechanism by which Aβ, including fragments like Aβ (13-28), exerts its neurotoxic effects. mdpi.commdpi.com

FindingMechanismReferences
Mitochondrial Dysfunction Aβ disrupts mitochondrial morphology and the electron transport chain. frontiersin.orgfrontiersin.org
Membrane Permeabilization Aβ oligomers form pores in the mitochondrial membrane, increasing permeability. frontiersin.orgcore.ac.uk
Calcium Overload Aβ induces excessive calcium influx into mitochondria. frontiersin.orgmdpi.com
mPTP Opening Mitochondrial calcium overload leads to the opening of the mitochondrial permeability transition pore. frontiersin.orgnih.gov

Induction of Neuroinflammation and Glial Cell Activation

Neuroinflammation is a well-established feature of Alzheimer's disease pathology, and Aβ aggregates are potent triggers of this inflammatory response. mdpi.comnih.gov The accumulation of Aβ in the brain parenchyma leads to the activation of resident immune cells, primarily microglia and astrocytes. mdpi.com While an acute inflammatory response can be neuroprotective, chronic activation of these glial cells contributes to the pathological process. mdpi.com

Microglial and Astrocyte Responses to Beta-Amyloid

Microglia are the primary immune cells of the central nervous system and are among the first responders to Aβ deposition. mdpi.comnih.gov They can phagocytose and clear Aβ; however, in the context of chronic exposure, activated microglia release pro-inflammatory cytokines and other inflammatory mediators that can be neurotoxic. nih.govaging-us.com

Astrocytes also play a crucial role in the neuroinflammatory response to Aβ. mdpi.comresearchgate.net They can both degrade and clear Aβ, and may form a protective barrier around amyloid plaques. plos.org However, like microglia, chronically activated astrocytes can release pro-inflammatory factors that contribute to neuronal damage. researchgate.netnih.gov Aβ can stimulate astrocytes to produce complement factor C3, which can negatively affect synaptic function. mdpi.com There is a complex interplay between microglia and astrocytes, where activated microglia can, in turn, activate astrocytes, amplifying the inflammatory cascade. mdpi.comnih.gov The Aβ (13-28) fragment, as part of the larger Aβ peptide, contributes to this glial activation and the resulting neuroinflammatory environment.

Cell TypeResponse to Beta-AmyloidReferences
Microglia Initial phagocytosis of Aβ, but chronic activation leads to the release of pro-inflammatory cytokines. mdpi.comnih.gov
Astrocytes Can degrade and clear Aβ and form a protective barrier around plaques, but also release pro-inflammatory factors when chronically activated. researchgate.netplos.orgnih.gov
Glial Crosstalk Activated microglia can induce the activation of astrocytes, amplifying the neuroinflammatory response. mdpi.comnih.gov

Cytokine Production and Inflammatory Pathways

The accumulation of beta-amyloid peptides in the brain is a key initiator of neuroinflammation, a process characterized by the activation of resident immune cells, primarily microglia and astrocytes. mdpi.com This activation triggers the release of a cascade of inflammatory mediators, including cytokines and chemokines, which can have both protective and detrimental effects on neuronal health. mdpi.comnih.gov

Aggregates of beta-amyloid are recognized by pattern recognition receptors on the surface of microglia, such as Toll-like receptors (TLRs) and scavenger receptors, leading to an inflammatory response. mdpi.comdovepress.com This response involves the activation of intracellular signaling pathways, notably the NF-κB pathway, which results in the transcription and secretion of pro-inflammatory cytokines. nih.govijbs.com Key cytokines implicated in this process include Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). ijbs.comnih.govnih.gov These molecules can exacerbate neuronal damage and contribute to the progression of neurodegenerative conditions. nih.govnih.gov Chronically activated microglia release these cytotoxic mediators, which can result in neuronal degeneration. nih.gov For instance, Aβ-stimulated microglia secrete TNF-α, which can contribute significantly to neuronal apoptosis. jneurosci.org

While the inflammatory response to Aβ (1-42) and other large fragments is well-documented, evidence regarding the specific role of the Aβ (13-28) fragment is sparse and suggests a lack of direct toxicity. One study investigating the neurotoxicity of various Aβ-peptide domains on rat cortical neurons found that the central region of the Aβ peptide, specifically the (13-28) fragment, had no effect on cell viability. nih.gov This finding suggests that this particular fragment may not independently trigger the pro-inflammatory cytokine release and subsequent neurotoxic pathways observed with full-length or C-terminal Aβ peptides. nih.gov However, the Aβ (13-28) sequence is recognized by the immune system, as evidenced by the development of monoclonal antibodies against this epitope for research purposes. sigmaaldrich.compnas.org

Cytokine/MediatorCell Source (Primarily)Signaling Pathway ImplicatedGeneral Effect in Aβ-Mediated Neuroinflammation
Tumor Necrosis Factor-alpha (TNF-α)Microglia, AstrocytesNF-κB PathwayPromotes inflammation, can induce neuronal apoptosis, may upregulate β-secretase (BACE1). jneurosci.orgdovepress.com
Interleukin-1β (IL-1β)MicrogliaNLRP3 Inflammasome, NF-κB PathwayPotent pro-inflammatory cytokine, enhances production of other cytokines like IL-6, contributes to neurotoxicity. nih.govmdpi.comnih.gov
Interleukin-6 (IL-6)Astrocytes, MicrogliaJAK/STAT PathwayAssociated with Aβ plaques, stimulates gliosis, may activate kinases that phosphorylate tau. nih.gov

Impaired Cellular Homeostasis and Proteostasis

Cellular homeostasis, the maintenance of a stable internal environment, is critical for neuronal function and survival. A key component of this is proteostasis, the network of processes that controls the synthesis, folding, trafficking, and degradation of proteins. iu.edu The accumulation of misfolded proteins, such as beta-amyloid aggregates, signifies a failure of proteostasis networks, which is a central feature of many neurodegenerative diseases. iu.edu

Beta-amyloid aggregates are known to disrupt cellular homeostasis through several mechanisms. A primary mechanism is the dysregulation of calcium (Ca2+) homeostasis. dovepress.com Aβ oligomers can form pores in cellular membranes or interact with receptors like NMDA and AMPA receptors, leading to an excessive influx of Ca2+. frontiersin.orgnih.govacs.org This calcium overload can trigger a host of detrimental downstream effects, including mitochondrial dysfunction, enhanced production of reactive oxygen species (ROS), and activation of apoptotic pathways. dovepress.com

Furthermore, Aβ aggregates directly interfere with the two major protein degradation systems in the cell: the ubiquitin-proteasome system (UPS) and the autophagy-lysosome pathway. frontiersin.org Some studies suggest that Aβ oligomers can directly inhibit the catalytic activity of the proteasome, the cellular machinery responsible for degrading most short-lived and misfolded proteins. biorxiv.org This inhibition leads to the accumulation of ubiquitinated proteins, further stressing the cell. nih.gov Other research indicates that Aβ peptides can act as competitive substrates for the proteasome, thereby diverting its capacity from degrading other essential proteins and contributing to dysfunction. nih.gov Impaired autophagy, the process for clearing aggregated proteins and damaged organelles, also contributes to Aβ accumulation and neurotoxicity. aginganddisease.org

As noted previously, the specific fragment Aβ (13-28) was found to be non-toxic to cortical neurons in at least one key study. nih.gov This implies that it does not, on its own, initiate the cascade of events leading to the disruption of calcium homeostasis or the impairment of proteostasis that is characteristic of longer, aggregation-prone Aβ peptides. nih.gov The neurotoxic effects and subsequent cellular disruption appear to be more strongly associated with other regions of the peptide, particularly the C-terminal domain. nih.gov

Cellular ProcessMechanism of Disruption by General Aβ AggregatesConsequence of Disruption
Calcium HomeostasisFormation of membrane pores; abnormal activation of NMDA/AMPA receptors. dovepress.comfrontiersin.orgnih.govExcitotoxicity, mitochondrial stress, activation of apoptosis. dovepress.com
Ubiquitin-Proteasome System (UPS)Direct inhibition of proteasome catalytic sites; competition as a proteasome substrate. biorxiv.orgnih.govAccumulation of misfolded and ubiquitinated proteins, proteotoxic stress. nih.gov
Autophagy-Lysosome PathwayImpairment of autophagosome-lysosome fusion; lysosomal membrane permeabilization. aginganddisease.orgDefective clearance of protein aggregates and damaged organelles, contributing to Aβ and Tau pathology. aginganddisease.org
Mitochondrial FunctionDisruption of membrane potential, impaired biogenesis, and defective mitophagy induced by calcium overload and ROS. aginganddisease.orgfrontiersin.orgEnergy failure (decreased ATP), oxidative stress, release of apoptotic factors. aginganddisease.org

Methodological Approaches in Beta Amyloid 13 28 Research

In Vitro Biophysical Characterization Techniques

A variety of sophisticated in vitro techniques are utilized to characterize the biophysical behavior of Beta-Amyloid (13-28). These methods allow for a detailed analysis of the peptide's aggregation process, from the initial misfolding events to the formation of mature fibrils.

Thioflavin-T (ThT) Fluorescence Assays for Fibrillation Kinetics

Thioflavin-T (ThT) fluorescence assays are a cornerstone for monitoring the kinetics of amyloid fibril formation in vitro. mdpi.com This method relies on the significant increase in ThT's fluorescence quantum yield upon binding to the cross-β-sheet structures characteristic of amyloid fibrils. mdpi.comroyalsocietypublishing.org The resulting sigmoidal curve of fluorescence intensity over time provides key kinetic parameters of the aggregation process. core.ac.uk

Key Kinetic Parameters from ThT Assays:

ParameterDescription
Lag Time (t_lag) The initial phase where no significant increase in fluorescence is observed, corresponding to the nucleation phase where monomers form aggregation-competent nuclei.
Elongation/Fibrillation Time (t_fib) The rapid growth phase where nuclei act as templates for the accelerated addition of monomers, leading to a sharp increase in ThT fluorescence. core.ac.uk
Plateau Phase The final stage where the fluorescence intensity reaches a maximum and levels off, indicating that the pool of soluble peptide has been depleted and fibril formation has reached a steady state. core.ac.uk

The ThT assay is a widely used method to quantify fibrillation kinetics. mdpi.com However, it is important to note that factors such as the concentration of ThT itself can potentially influence the aggregation kinetics. royalsocietypublishing.orgacs.org Therefore, careful standardization of experimental conditions is crucial for reproducible results. nih.gov

Atomic Force Microscopy (AFM) and Electron Microscopy for Aggregate Morphology

Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques used to visualize the morphology of Beta-Amyloid aggregates at the nanoscale. acs.orgscispace.com These methods provide direct evidence of the different species formed during the aggregation process, from early oligomers and protofibrils to mature fibrils. nih.gov

AFM studies on fragments similar to Aβ(13-28), such as Aβ(12-28), have shown that the morphology of self-assembled aggregates can be strongly influenced by factors like local surface concentration. acs.org On mica surfaces, for instance, these peptides can spontaneously form homogeneous protofibrils that grow in length over time. acs.org The high resolution of AFM allows for the detailed characterization of fibrillar structures, including their height, width, and periodicity. scispace.comresearchgate.net

Typical Morphological Findings from AFM:

Aggregate SpeciesMorphological Description
Oligomers Small, spherical or amorphous aggregates, often considered early-stage intermediates. nih.gov
Protofibrils Short, curvilinear or flexible fibrillar structures that are precursors to mature fibrils. acs.orgnih.gov
Mature Fibrils Long, unbranched, and often twisted filaments with a characteristic cross-β-sheet structure. scispace.comnih.gov

In a study investigating the impact of antibodies on Aβ fibrillogenesis, AFM was used to visualize the effects on aggregate morphology. An antibody directed against the central domain of Aβ (residues 13-28) was found to completely prevent the formation of fibrils, highlighting the utility of AFM in screening for aggregation inhibitors. nih.gov

Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for studying the conformational properties of Beta-Amyloid (13-28). CD spectroscopy provides information about the secondary structure content of the peptide in solution, while NMR can yield atomic-resolution structural data.

CD spectra can differentiate between random coil, α-helical, and β-sheet conformations. For instance, a negative minimum at around 218 nm is indicative of a β-sheet structure, which is characteristic of amyloid fibrils. acs.org Studies on Aβ fragments have shown that their conformation is highly dependent on the environment. In aqueous solution, Aβ fragments often adopt a predominantly random coil structure. aip.org However, in the presence of membrane-mimicking environments, such as sodium dodecylsulfate (SDS) micelles, fragments like Aβ(12-28) can adopt an α-helical conformation. nih.gov

NMR spectroscopy provides more detailed structural information. Solution NMR studies have confirmed that monomeric Aβ peptides in aqueous solution lack stable α-helical or β-sheet structures and exist primarily in a random, extended conformation. acs.org In contrast, solid-state NMR of amyloid fibrils reveals a parallel β-sheet structure. acs.org For the Aβ(1-28) fragment, NMR experiments have indicated that while the monomer is largely random coil in solution, it can be induced to form an α-helical structure in a membrane-like environment. aip.org

Conformational States of Aβ Fragments:

EnvironmentPredominant ConformationTechnique(s)
Aqueous Solution (Monomer)Random Coil / DisorderedCD, NMR acs.orgaip.org
Membrane Mimetic (e.g., SDS micelles)α-HelicalCD, NMR nih.govcolab.ws
Fibrillar Stateβ-SheetCD, Solid-State NMR acs.org

Light Scattering Techniques (DLS, SLS) for Aggregate Size and Distribution

Dynamic Light Scattering (DLS) and Static Light Scattering (SLS) are non-invasive techniques used to monitor the growth and size distribution of Beta-Amyloid aggregates in solution. DLS measures the hydrodynamic radius of particles by analyzing the fluctuations in scattered light intensity due to Brownian motion, while SLS provides information on the average molecular weight of the aggregates.

These techniques are particularly useful for following the early stages of aggregation, where small oligomers and protofibrils are formed. nih.gov By combining DLS with other methods like ThT fluorescence, a more comprehensive picture of the aggregation kinetics can be obtained, correlating the formation of β-sheet structures with changes in particle size. nih.gov For example, studies on Aβ peptides have used light scattering to demonstrate that the rate of fibril growth is dependent on the initial conformational state of the peptide. nih.gov

Computational Modeling and Simulation

Computational approaches, particularly molecular dynamics simulations, have become increasingly important in complementing experimental studies of Beta-Amyloid (13-28). These methods provide an atomic-level view of the peptide's behavior that is often difficult to obtain through experiments alone. researchgate.nettandfonline.com

Molecular Dynamics Simulations of Beta-Amyloid (13-28) Misfolding and Interaction

Molecular Dynamics (MD) simulations are used to explore the conformational landscape of Beta-Amyloid (13-28), its misfolding pathways, and its interactions with itself and other molecules. researchgate.netnih.gov By simulating the movements of atoms over time, MD can provide insights into the structural transitions that lead to aggregation.

MD simulations of Aβ fragments have shown that in aqueous solution, the peptide is highly flexible and can sample a wide range of conformations. nih.gov Studies on the Aβ(1-28) monomer have found that it is predominantly random coil, but with a propensity to form β-strands in certain regions. aip.org Dimerization has been shown to significantly alter the structure of each chain, leading to intertwined conformations. aip.org

These simulations are also crucial for understanding how various factors, such as pH and the presence of co-solvents, can influence the peptide's structure and aggregation propensity. researchgate.net Furthermore, MD simulations can be used to identify key residues and interactions that stabilize the different conformational states of the peptide, providing valuable information for the design of aggregation inhibitors. mdpi.com

Kinetic Modeling of Fibril Formation

The process of Beta-Amyloid (13-28) aggregation into fibrils is a complex phenomenon that is often investigated using kinetic modeling. These models are essential for understanding the underlying mechanisms of fibrillization and for designing potential therapeutic inhibitors. The aggregation process typically follows a sigmoidal curve, which can be divided into three distinct phases: a lag phase, an exponential growth phase, and a plateau phase.

Kinetic models of amyloid formation are frequently based on the theory of nucleated polymerization. mdpi.comtandfonline.com This framework describes fibril formation as a two-step process: nucleation and elongation. tandfonline.com

Nucleation (Lag Phase): This initial, slow phase involves the self-association of monomeric peptides into unstable oligomeric nuclei. The formation of a stable nucleus is a thermodynamically unfavorable process, which accounts for the lag time before rapid fibril growth.

Elongation (Growth Phase): Once stable nuclei are formed, they act as templates for the rapid addition of further monomers, leading to the exponential growth of fibrils. This process is generally much faster than nucleation. tandfonline.com

Plateau Phase: The reaction eventually reaches a steady state where the concentration of monomers falls below a critical level, and the rate of fibril formation slows down, reaching a plateau.

Mathematical models are developed to describe these phases by a set of differential equations that consider the concentrations of monomers, oligomers, and fibrils over time. mdpi.com These models can also incorporate secondary nucleation pathways, where the surface of existing fibrils catalyzes the formation of new nuclei, and fibril fragmentation, which can increase the number of growing ends. mdpi.com

Key parameters derived from fitting experimental data to these models include:

Lag time (t_lag_): The time before significant fibril formation is detected.

Apparent growth rate constant (k_app_): A measure of the speed of fibril elongation.

Maximum fluorescence intensity (F_max_): Proportional to the final amount of fibrils formed.

Experimental data for these models are typically generated using fluorescence spectroscopy with dyes like Thioflavin T (ThT), which binds specifically to β-sheet-rich structures such as amyloid fibrils and emits a characteristic fluorescence signal. pnas.org The change in ThT fluorescence over time provides a real-time measurement of fibril formation. pnas.org While the specific kinetic parameters for Beta-Amyloid (13-28) are not as extensively documented in publicly available literature as for the full-length peptides, the fragment has been used in studies investigating the kinetics of β-amyloid formation. anaspec.com

Table 1: Illustrative Data from Kinetic Modeling of Amyloid Fibril Formation This table presents a generalized representation of data obtained from kinetic studies of amyloid peptides. Specific values for Beta-Amyloid (13-28) may vary.

Parameter Description Typical Observation Method of Determination
Lag Time (t_lag_) Time until the onset of rapid aggregation. Varies from hours to days depending on concentration, temperature, and pH. Thioflavin T (ThT) fluorescence assay. pnas.org
Elongation Rate (k_elong_) Rate of monomer addition to fibril ends. Dependent on monomer concentration. Analysis of the slope of the sigmoidal growth curve. acs.org
Nucleation Rate (k_nuc_) Rate of formation of stable oligomeric nuclei. Highly concentration-dependent. Derived from mathematical modeling of the lag phase. mdpi.com

| Critical Concentration (C_c_) | Monomer concentration at which fibril elongation and dissociation are balanced. | Typically in the low micromolar range. | Determined at the plateau phase of the aggregation curve. acs.org |

Cellular and In Vitro Model Systems

Neuronal Cell Lines (e.g., PC12, SH-SY5Y) for Neurotoxicity Assays

To investigate the potential neurotoxic effects of Beta-Amyloid (13-28), researchers utilize cultured neuronal cell lines, most commonly the human neuroblastoma SH-SY5Y line and the rat pheochromocytoma PC12 line. These cells, particularly when differentiated to exhibit neuron-like characteristics, provide a stable and reproducible in vitro system to model neuronal responses to amyloid peptides. nih.govnih.gov

The primary method for assessing neurotoxicity is the evaluation of cell viability and metabolic activity following exposure to the peptide. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric technique for this purpose. pnas.orgnih.gov In this assay, mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals, and the amount of formazan produced is proportional to the number of viable cells. pnas.org A reduction in cell viability is interpreted as a cytotoxic effect of the compound being tested.

Studies on various Aβ fragments have shown dose-dependent toxicity in both SH-SY5Y and PC12 cells. nih.govnih.gov For instance, exposure of these cells to aggregated forms of Aβ peptides typically leads to a significant decrease in cell viability. nih.govnih.gov Research has also involved the use of antibodies specific to certain Aβ regions to probe their role in toxicity. An antibody recognizing the Beta-Amyloid (13-28) region has been used in studies to assess its ability to prevent the neurotoxicity of fibrillar β-amyloid on PC12 cells. pnas.org

Beyond cell viability, these cell lines are also used to study the molecular mechanisms underlying toxicity, such as the induction of apoptosis (programmed cell death). This is often measured by quantifying the activity of key effector enzymes like caspase-3 and caspase-9, or by observing changes in the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. frontiersin.orgmdpi.com

Table 2: Representative Research Findings on Beta-Amyloid Neurotoxicity in Neuronal Cell Lines This table includes findings related to general Beta-Amyloid peptides to illustrate the experimental approach, with specific data for the 13-28 region where available.

Cell Line Peptide Studied Assay Key Finding Reference
PC12 Fibrillar β-Amyloid MTT Assay Dose-dependent decrease in cell survival. An antibody to the 13-28 region helped prevent this neurotoxicity. pnas.org
SH-SY5Y Aβ (25-35) MTT Assay Dose-dependent decrease in cell viability with increasing peptide concentration. nih.gov
PC12 Aβ (25-35) MTT Assay Exposure to Aβ (25-35) resulted in a notable, concentration-dependent decrease in cell viability. nih.gov

| SH-SY5Y | Aβ (1-42) | Annexin V/PI Staining | Treatment with Aβ (1-42) significantly increased the rate of apoptosis. | oup.com |

Microglial and Astrocytic Cell Culture Models for Inflammatory Responses

The role of neuroinflammation in the context of amyloid pathology is critical, and primary cultures of microglia and astrocytes, the resident immune cells of the central nervous system, are the principal models for its study. mdpi.com When exposed to pathogenic stimuli, such as aggregated Beta-Amyloid peptides, these glial cells can become activated, initiating an inflammatory cascade. mdpi.comnih.gov

In these in vitro models, researchers can directly apply Beta-Amyloid fragments to cultures of microglia or astrocytes and monitor the subsequent cellular responses. Activated microglia and astrocytes release a variety of pro-inflammatory mediators, including cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), as well as chemokines and reactive oxygen species (ROS). nih.govmdpi.com

The quantification of these inflammatory molecules is typically performed using techniques like Enzyme-Linked Immunosorbent Assay (ELISA) for specific cytokines or quantitative polymerase chain reaction (qPCR) to measure the expression of inflammatory genes. nih.gov While extensive research has demonstrated that full-length Aβ and other fragments can induce a robust inflammatory response in these cell models, specific studies focusing solely on the inflammatory potential of the Beta-Amyloid (13-28) fragment are less prevalent in the literature. However, the general understanding is that the aggregation state of the peptide is a key determinant of the inflammatory response, with fibrillar and oligomeric forms being potent activators of glial cells. ijbs.comfrontiersin.org The interaction between activated microglia and astrocytes is also studied, as factors released by one cell type can influence the other, creating a complex inflammatory crosstalk. nih.gov

Table 3: Common Inflammatory Markers Assessed in Glial Cell Models in Response to Beta-Amyloid This table outlines the typical inflammatory responses observed in glial cells upon stimulation with various Beta-Amyloid peptides.

Cell Type Stimulus Marker Assessed Typical Response Method of Detection
Microglia Aggregated Aβ TNF-α, IL-1β Increased secretion of pro-inflammatory cytokines. ELISA, qPCR. nih.gov
Astrocytes Aggregated Aβ GFAP (Glial Fibrillary Acidic Protein) Upregulation, indicating reactive astrogliosis. Immunocytochemistry, Western Blot. plos.org
Microglia Aβ peptides iNOS (inducible Nitric Oxide Synthase) Increased expression, leading to nitric oxide production. Western Blot, qPCR. nih.gov

| Astrocytes | Pro-inflammatory cytokines (from microglia) | C3 (Complement Component 3) | Increased expression and release. | ELISA, qPCR. nih.gov |

Artificial Membrane and Liposome (B1194612) Systems for Peptide-Lipid Interactions

To understand the fundamental interactions between Beta-Amyloid (13-28) and cell membranes, researchers employ simplified, controllable model systems such as artificial lipid bilayers and liposomes. acs.orgnih.gov These systems allow for the precise control of lipid composition, enabling the study of how specific lipids might influence peptide aggregation and membrane disruption. Artificial membranes can be created as planar lipid bilayers or as spherical vesicles known as liposomes, which are composed of a phospholipid bilayer enclosing an aqueous core. nih.gov

A key process investigated using these models is peptide-induced membrane fusion or permeabilization. Fusion events can be monitored using lipid-mixing or core-mixing assays. researchgate.net For example, in a lipid-mixing assay, two populations of liposomes are labeled with fluorescent lipid probes that form a FRET (Förster Resonance Energy Transfer) pair. Fusion of these liposomes results in the dilution of the probes in the merged membrane, leading to a measurable change in the F-RET signal. Leakage of liposome contents can be monitored by encapsulating a fluorescent dye, such as calcein, at a self-quenching concentration; disruption of the membrane leads to the release and dilution of the dye, causing an increase in fluorescence. researchgate.net

These techniques have been used to characterize the fusogenic properties of various Aβ fragments. In a notable study, the Beta-Amyloid (13-28) fragment was explicitly tested for its ability to induce the fusion of unilamellar lipid vesicles. The research demonstrated that, unlike other fragments of the full-length Aβ peptide (such as Aβ 29-40 and 29-42), Beta-Amyloid (13-28) did not exhibit any fusogenic activity in these assays. nih.govresearchgate.net This suggests that the 13-28 region of the Beta-Amyloid peptide may not be directly involved in the membrane disruption mechanisms that are mediated by membrane fusion.

Table 4: Research Findings on Beta-Amyloid (13-28) Interaction with Artificial Membrane Systems

Model System Peptide Fragment Assay Type Key Finding Reference
Unilamellar Lipid Vesicles Beta-Amyloid (13-28) Lipid-mixing fusion assay No fusogenic activity was observed. nih.govresearchgate.net
Unilamellar Lipid Vesicles Beta-Amyloid (13-28) Calcein leakage assay Did not induce significant membrane permeabilization. researchgate.net
Unilamellar Lipid Vesicles Beta-Amyloid (29-40) Lipid-mixing fusion assay Induced fusion of vesicles. nih.govresearchgate.net

| Unilamellar Lipid Vesicles | Beta-Amyloid (29-42) | Lipid-mixing fusion assay | Was a potent fusogenic peptide. | nih.govresearchgate.net |

Targeting Beta Amyloid 13 28 in Therapeutic Research Strategies

Immunotherapeutic Approaches Targeting Beta-Amyloid (13-28) Epitopes

Immunotherapeutic strategies represent a significant area of research for neurodegenerative diseases, with a particular focus on targeting the beta-amyloid (Aβ) peptide. The Aβ (13-28) region, a central domain of the full-length peptide, has been identified as a key epitope for antibody generation and interaction. frontiersin.orgfrontiersin.orgdergipark.org.tr This segment is critical because it is involved in the peptide's aggregation and solubility. core.ac.ukgoogle.com Therapeutic approaches targeting this specific region aim to clear Aβ, prevent its aggregation, and mitigate its neurotoxic effects. core.ac.uknih.govnih.gov These strategies include passive immunization with monoclonal antibodies and single-chain variable fragments (scFv), as well as active immunization through the development of peptide-based vaccines. frontiersin.orgnih.govtandfonline.com

Monoclonal Antibodies Binding to Beta-Amyloid (13-28) Region: Mechanisms of Action (e.g., Sequestration, Disaggregation)

Monoclonal antibodies (mAbs) that target the central domain of beta-amyloid, encompassing the 13-28 amino acid sequence, have been a major focus of therapeutic development. dergipark.org.tr These antibodies are designed to bind to specific Aβ species, including soluble monomers and oligomers, with the goal of preventing the cascade of events that leads to plaque formation and neurotoxicity. frontiersin.orgtandfonline.com

One primary mechanism of action for these antibodies is sequestration . This process operates on the "peripheral sink" hypothesis, where the antibody binds to soluble Aβ in the plasma, creating a concentration gradient that draws the peptide out of the brain and cerebrospinal fluid to restore equilibrium. tandfonline.commdpi.com Solanezumab, a humanized mAb that recognizes the Aβ 13-28 epitope, exemplifies this mechanism. frontiersin.orgdergipark.org.tr It preferentially binds to soluble, monomeric Aβ, and preclinical studies demonstrated that its murine precursor, m266, could increase plasma and CSF levels of Aβ, suggesting it facilitates the efflux of the peptide from the central nervous system. frontiersin.orgfrontiersin.org This sequestration is intended to reduce the amount of Aβ available to form toxic oligomers and plaques. google.com

Another proposed mechanism is disaggregation , where antibodies bind to aggregated forms of Aβ, such as fibrils, and destabilize their structure, leading to their breakdown. tandfonline.com While some antibodies targeting the N-terminal region of Aβ have shown a significant capacity to solubilize pre-formed fibrils, those binding to the 13-28 region have been observed to be less effective in this specific action. pnas.org For instance, the mAb 1C2, which binds to the 13-28 region, was considerably less effective at restoring the solubility of aggregated Aβ compared to an N-terminal-directed antibody. pnas.org This suggests that while antibodies to the 13-28 region are effective at sequestration, their role in the direct disaggregation of established plaques may be limited. pnas.org

Below is a table of monoclonal antibodies that target an epitope within the Beta-Amyloid (13-28) region.

AntibodyEpitope (Amino Acid Residues)Primary Mechanism of ActionTarget Aβ Species
Solanezumab 13-28 (specifically 16-26) mdpi.comSequestration (Peripheral Sink) mdpi.comSoluble Monomers frontiersin.orgmdpi.com
Crenezumab Mid-domain (binds 16-26) google.comRegulates phagocytosis, binds multiple forms mdpi.comMonomers, Oligomers, Fibrils frontiersin.orgmdpi.com
m266 (murine precursor to Solanezumab) 13-28 core.ac.ukSequestration (Peripheral Sink) core.ac.ukSoluble Aβ frontiersin.org
BAM90.1 13-28 (specifically 20-23) sigmaaldrich.comN/A (Research Tool)Beta-Amyloid Peptide sigmaaldrich.com
1C2 13-28 pnas.orgDisaggregation (less effective than N-terminal mAbs) pnas.orgFibrillar Aβ pnas.org

Development of Peptide-Based Vaccines and Immunogens Using Beta-Amyloid (13-28)

Active immunotherapy, or the development of vaccines, seeks to stimulate the patient's own immune system to produce antibodies against Aβ. tandfonline.com Early vaccine trials using the full-length Aβ(1-42) peptide were halted due to the development of meningoencephalitis in a subset of patients, likely caused by a T-cell-mediated autoimmune response. tandfonline.com This has led researchers to focus on using smaller, specific fragments of the Aβ peptide as immunogens to generate a targeted antibody response while avoiding harmful T-cell activation. tandfonline.commdpi.com

The Beta-Amyloid (13-28) fragment has been selected for vaccine development because it contains major immunogenic sites, specifically B-cell epitopes that can elicit an antibody response. tandfonline.comnih.gov The strategy is to use a fragment that is large enough to be recognized by the immune system but lacks the C-terminal T-cell epitopes believed to be responsible for the inflammatory side effects. tandfonline.commdpi.com

Research in this area has involved creating simplified, modified versions of the Aβ(13-28) peptide. tandfonline.com In one study, a glycinated form, Aβ[13-28]+G, was designed and synthesized. nih.gov This modified peptide demonstrated several promising characteristics:

It showed immunogenic and antigenic properties similar to the parent Aβ(1-42) peptide. nih.gov

Antibodies raised against it were able to recognize and bind to both Aβ(1-40) and Aβ(1-42). nih.gov

Crucially, the Aβ[13-28]+G form showed reduced fibrillogenic properties and failed to induce the production of Interferon-gamma (IFN-γ), a cytokine associated with Th1-type inflammatory responses. tandfonline.comnih.gov

This failure to induce IFN-γ suggests that such a peptide fragment could be a candidate for a safer Alzheimer's disease vaccine, potentially capable of stimulating a sufficient antibody response without triggering the adverse autoimmune reactions seen with first-generation vaccines. tandfonline.com

Peptide ImmunogenModificationKey Research FindingPotential Advantage
Aβ[13-28] Fragment of full-length AβSelected to retain B-cell epitopes while excluding inflammatory T-cell epitopes. tandfonline.comReduced risk of autoimmune response compared to full-length Aβ. tandfonline.com
Aβ[13-28]+G Glycine substitution in alternate positionsFailed to induce IFN-γ production while remaining immunogenic. tandfonline.comnih.govSuggests a safer profile for vaccine therapy by avoiding Th1-mediated inflammation. nih.gov

Single Chain Variable Fragments (scFv) Targeting Beta-Amyloid (13-28)

Single-chain variable fragments (scFv) are smaller, engineered antibody fragments that retain the antigen-binding domain of a full-sized antibody. nih.govacs.org Their smaller size offers potential advantages for therapeutic use, including better penetration of tissues like the brain. diva-portal.org In the context of Alzheimer's disease, scFvs have been developed to specifically target the Beta-Amyloid (13-28) region. nih.govgoogleapis.com

Research has demonstrated that scFvs binding to an epitope within this central domain can be highly effective at interfering with the Aβ pathogenic cascade. nih.govacs.org One study characterized an scFv that binds to the 17-28 region of Aβ. nih.gov The findings from this research were significant:

Inhibition of Aggregation: The scFv was shown to effectively inhibit the in vitro aggregation of Aβ, as measured by Thioflavin T fluorescence and confirmed by atomic force microscopy. nih.govacs.org

Prevention of Neurotoxicity: When the scFv was co-incubated with Aβ, it not only reduced aggregation but also completely eliminated the toxic effects of aggregated Aβ on a human neuroblastoma cell line (SH-SY5Y). nih.govacs.org

In contrast, an scFv binding to the C-terminal region (residues 29-40) did not prevent aggregation, highlighting the importance of the target epitope. nih.gov These results indicate that targeting the 17-28 portion of the Aβ peptide with an scFv can neutralize its toxic properties. nih.gov Further developments include fusing these scFvs to other molecules, such as single-domain antibodies that bind to the transferrin receptor, to facilitate their transport across the blood-brain barrier and enhance their therapeutic potential. diva-portal.org

Strategies for Inhibiting Beta-Amyloid Aggregation

Beyond immunotherapeutic clearance, another major therapeutic strategy is the direct inhibition of the Aβ aggregation process. frontiersin.org The conversion of soluble Aβ monomers into toxic, β-sheet-rich oligomers and fibrils is a central event in Alzheimer's pathology. nih.govnih.gov Strategies to halt this process often involve designing molecules that can bind to Aβ and either stabilize its non-toxic monomeric form or prevent the conformational changes necessary for aggregation. frontiersin.org

Design of Aggregation Inhibitors Based on Beta-Amyloid (13-28) Structure

The design of molecules to inhibit Aβ aggregation can be rationally guided by the structure of the Aβ peptide itself, particularly regions critical for self-assembly. frontiersin.org The central hydrophobic core of Aβ, which includes a portion of the 13-28 sequence, is crucial for the aggregation process. rsc.org Specifically, electrostatic interactions between charged amino acid residues within this region, such as Lysine-16 (Lys16) and Glutamic acid-22 (Glu22), are known to drive the aggregation of fragments like Aβ(16-22). mdpi.com

Inhibitors can be designed to target these key residues. For example, certain polyphenols have been shown to inhibit Aβ aggregation by interacting with this region. mdpi.com

Taxifolin: This catechol-type flavonoid has been found to suppress the elongation of Aβ42 fibrils through a site-specific mechanism. It is believed to form an adduct that specifically targets Lysine residues at positions 16 and 28 of the Aβ42 peptide. mdpi.com

Myricetin and Rosmarinic Acid: Molecular dynamics simulations suggest these polyphenols inhibit the aggregation of the Aβ(16-22) fragment by forming hydrogen bonds with the charged Lys16 and Glu22 residues, thereby disrupting the electrostatic attraction that promotes aggregation. mdpi.com

By understanding the structural and electrostatic properties of the 13-28 region, it is possible to design peptide-based or small-molecule inhibitors that specifically block the critical interactions required for fibril formation. frontiersin.orgmdpi.com

Modulators of Conformational Changes

The aggregation of beta-amyloid is fundamentally a process of protein misfolding, involving a conformational shift from a soluble state to a toxic, β-sheet-rich structure. nih.gov An important therapeutic goal is therefore to find molecules that can modulate these conformational changes, preventing the adoption of the aggregation-prone state. rsc.org

Studies on the Aβ(12-28) fragment have provided insight into the specific structural transitions that occur within this region. Using techniques like ion-mobility spectrometry and molecular dynamics simulations, researchers have compared the conformation of the wild-type Aβ(12-28) fragment with a non-aggregating alloform, F19P (where Phenylalanine at position 19 is replaced by Proline). rsc.org

The key finding was that the wild-type fragment, which is prone to aggregation, undergoes a distinct helical to β-turn structural transition as its charge state changes. rsc.org In contrast, the non-aggregating F19P alloform does not exhibit this transition, instead adopting random coil motifs. rsc.org This suggests that the helical to β-turn transition within the central region of Aβ is a critical step on the pathway to forming larger, toxic aggregates. The absence of this transition in the F19P mutant may explain its inability to form large fibrils. rsc.org This knowledge provides a basis for designing modulators that could specifically inhibit this conformational change, thereby stabilizing the peptide in a non-toxic form and preventing the initiation of the amyloid cascade.

Modulating Beta-Amyloid Clearance Pathways

The accumulation of beta-amyloid (Aβ) peptides in the brain is a central event in the pathology of Alzheimer's disease, largely attributed to an imbalance between their production and clearance. mdpi.com Consequently, enhancing the removal of Aβ has become a primary focus of therapeutic research. nih.gov Strategies to modulate clearance pathways are multifaceted, involving enzymatic degradation, cellular uptake by glial cells, and immunotherapy-based approaches. While much of the research focuses on full-length Aβ, specific efforts have been directed at or have provided insight into the clearance of fragments such as beta-amyloid (13-28).

Therapeutic strategies targeting Aβ clearance can be broadly categorized into promoting enzymatic degradation, enhancing cellular clearance mechanisms, and utilizing passive immunotherapy to tag Aβ for removal. nih.govoaepublish.com

One of the most direct strategies targeting the Aβ(13-28) region is passive immunotherapy. springermedizin.de This involves the administration of monoclonal antibodies that specifically recognize and bind to Aβ peptides, facilitating their clearance from the brain. nih.gov Solanezumab is a notable humanized monoclonal antibody designed to target the central domain of the Aβ peptide, specifically the Aβ(13-28) sequence, with the goal of increasing its clearance. springermedizin.de The proposed mechanism involves the antibody binding to soluble Aβ monomers, creating a concentration gradient that pulls Aβ from the brain into the bloodstream, a concept often referred to as the "peripheral sink" hypothesis. frontiersin.org

Another key clearance mechanism is enzymatic degradation, where various proteases, known as Aβ-degrading enzymes (ADEs), break down the peptide. nih.govnih.gov Research has identified several enzymes capable of degrading Aβ, although their specific action on the 13-28 fragment is less commonly studied than on the full-length peptide. However, studies using antibodies that recognize the 13-28 region have helped to measure the degradation of Aβ species containing this sequence. For example, research into angiotensin-converting enzyme (ACE) and insulin-degrading enzyme (IDE) used an ELISA with an antibody specific to Aβ(13-28) to detect the remaining fragments after enzymatic action. nih.gov This confirmed that both ACE and IDE contribute to the clearance of Aβ species that include the 13-28 domain. nih.gov

The tables below summarize key research findings related to the modulation of beta-amyloid clearance pathways relevant to the Aβ(13-28) fragment.

Table 1: Immunotherapy Targeting Beta-Amyloid (13-28)

Therapeutic Agent Target Epitope Mechanism of Action Research Finding Citation

Table 2: Enzymatic Degradation of Beta-Amyloid Species Containing the (13-28) Sequence

Enzyme General Function Relevance to Aβ (13-28) Clearance Research Finding Citation
Angiotensin-Converting Enzyme (ACE) A protease involved in blood pressure regulation. Degrades naturally secreted Aβ40 and Aβ42. Cellular expression of ACE promotes the degradation of Aβ. An ELISA using an antibody to Aβ(13-28) showed that ACE inhibition led to an accumulation of Aβ fragments containing this region. nih.gov
Insulin-Degrading Enzyme (IDE) A key protease in insulin (B600854) and Aβ catabolism. Degrades Aβ40 and Aβ42. Cellular studies showed that IDE expression decreased levels of Aβ fragments containing the 13-28 sequence, as measured by a specific ELISA. Genetic disruption of IDE in mice led to increased cerebral Aβ accumulation. nih.govpnas.org
Neprilysin (NEP) A membrane-bound metalloendopeptidase. A major Aβ-degrading enzyme in the brain. The use of Aβ-degrading enzymes like NEP is considered a key strategy to reduce Aβ accumulation. nih.gov

Conclusion and Future Directions

Current Understanding of Beta-Amyloid (13-28) in Amyloid Pathogenesis

The Aβ(13-28) sequence is recognized as a critical component of the larger Aβ peptide, containing a central hydrophobic core that is instrumental in the initiation of peptide aggregation and fibril formation. tandfonline.com Research has demonstrated that this fragment, in isolation, can form amyloid-like fibrils, suggesting its inherent capacity to self-assemble into the β-sheet structures characteristic of amyloid plaques. tandfonline.com The process of Aβ aggregation is a key pathological event, leading to the formation of senile plaques, which are a hallmark of Alzheimer's disease. frontiersin.orgnih.gov

Unresolved Questions and Emerging Research Frontiers

Despite the advancements in understanding the role of Beta-Amyloid (13-28), several critical questions remain unanswered, paving the way for new avenues of research. A significant gap in our knowledge is the precise in vivo concentration and dynamics of this specific fragment within the brain's interstitial fluid and cerebrospinal fluid. Determining the physiological and pathological levels of Aβ(13-28) is crucial for accurately defining its contribution to Alzheimer's disease.

The exact mechanisms through which Aβ(13-28) may exert neurotoxic effects are still under investigation. While its aggregation properties are established, the specific cellular pathways it disrupts and its interactions with various cell types, including neurons and glial cells like microglia and astrocytes, require further elucidation. mdpi.com The interplay between Aβ(13-28) and other Aβ isoforms in the complex milieu of the brain is another area of active research. It is not yet fully understood whether this fragment acts synergistically or antagonistically with full-length Aβ peptides in promoting neurodegeneration.

Emerging research frontiers are focused on leveraging advanced biophysical and imaging techniques to probe the structure and behavior of Aβ(13-28). Techniques such as dual polarisation interferometry are enabling the study of the early stages of aggregation by measuring molecular size and density as fibrils elongate. wikipedia.org There is also increasing interest in understanding how Aβ fragments interact with and disrupt cellular membranes, a process that could lead to ion dysregulation and neuronal death. Furthermore, the complex relationship between Aβ aggregation and the hyperphosphorylation of tau protein, another key pathological hallmark of Alzheimer's, is an area that warrants deeper investigation in the context of specific Aβ fragments like Aβ(13-28). frontiersin.orgmdpi.com

Potential for Beta-Amyloid (13-28)-Specific Interventions in Amyloid Research

The distinct characteristics of the Beta-Amyloid (13-28) fragment present unique opportunities for the development of targeted therapeutic strategies for Alzheimer's disease. Given its pivotal role in the aggregation cascade, interventions specifically aimed at this region of the Aβ peptide could offer a more precise approach to inhibiting the formation of neurotoxic species.

One promising avenue is the design of novel therapeutic agents, such as small molecules or peptidomimetics, that can bind to the Aβ(13-28) sequence. Such molecules could act as inhibitors of aggregation by preventing the conformational changes necessary for the formation of β-sheets. By blocking this critical nucleation step, it may be possible to halt the progression of amyloid plaque formation at a very early stage.

Immunotherapy represents another key area of development. The generation of monoclonal antibodies that specifically recognize and bind to the Aβ(13-28) epitope could be a powerful tool. sigmaaldrich.compnas.org Such antibodies could be engineered to promote the clearance of this specific fragment or to prevent its interaction with other Aβ molecules, thereby disrupting the aggregation process. pnas.org This targeted approach might offer advantages over therapies aimed at the entire Aβ peptide, potentially reducing the risk of off-target effects and autoimmune responses. tandfonline.com

Furthermore, the Aβ(13-28) peptide itself can be a valuable tool in drug discovery and development. Its well-defined role in aggregation makes it an ideal candidate for use in high-throughput screening assays designed to identify new anti-amyloidogenic compounds. By focusing on this specific fragment, researchers can more efficiently screen for and identify novel drug candidates that can modulate the initial and critical steps of amyloid pathogenesis.

Q & A

What experimental techniques are most reliable for quantifying Beta-Amyloid (13-28) aggregation kinetics in vitro?

Basic Methodology : Size-exclusion chromatography (SEC) and thioflavin-T (ThT) fluorescence assays are widely used. SEC separates oligomers based on hydrodynamic radius, while ThT fluorescence tracks β-sheet formation over time. Ensure buffers mimic physiological conditions (pH 7.4, 150 mM NaCl) to avoid aggregation artifacts. Include negative controls (e.g., scrambled peptide sequences) to validate specificity .
Advanced Considerations : For high-resolution kinetic data, combine SEC with real-time surface plasmon resonance (SPR) to monitor binding interactions. Use dynamic light scattering (DLS) to detect early oligomerization states missed by ThT. Cross-validate with atomic force microscopy (AFM) for structural confirmation .

How can researchers address contradictory findings regarding Beta-Amyloid (13-28) neurotoxicity across different cell lines?

Basic Methodology : Standardize cell culture conditions (e.g., primary neurons vs. immortalized lines like SH-SY5Y) and peptide preparation protocols (e.g., monomer purification via HPLC). Use MTT assays for viability and caspase-3 activity for apoptosis. Report peptide batch-to-batch variability (e.g., endotoxin levels) .
Advanced Considerations : Perform transcriptomic profiling (RNA-seq) to identify cell-type-specific pathways affected by Beta-Amyloid (13-28). Incorporate 3D organoid models to better replicate in vivo neuronal environments. Compare results with in vivo SILK (stable isotope labeling kinetics) data to resolve discrepancies between cellular and systemic toxicity .

What statistical approaches are recommended for analyzing Beta-Amyloid (13-28) turnover rates in longitudinal studies?

Basic Methodology : Use non-linear regression models (e.g., Michaelis-Menten kinetics) for turnover rate estimation. Apply ANOVA with post-hoc corrections (e.g., Tukey’s HSD) for multi-group comparisons. Ensure data normalization to baseline measurements to account for inter-subject variability .
Advanced Considerations : Implement Bayesian hierarchical models to handle missing data in longitudinal cohorts. Use machine learning (e.g., random forests) to identify covariates (e.g., APOE genotype) influencing turnover rates. Validate models with bootstrapping to assess robustness .

How should researchers design experiments to differentiate Beta-Amyloid (13-28) interactions with lipid membranes versus protein receptors?

Basic Methodology : Employ liposome-based assays with varying lipid compositions (e.g., phosphatidylcholine vs. cholesterol-rich membranes). Use fluorescence resonance energy transfer (FRET) to detect peptide-membrane proximity. Include receptor knockout cell lines (e.g., APP−/−) to isolate membrane-specific effects .
Advanced Considerations : Combine cryo-electron microscopy (cryo-EM) with molecular dynamics simulations to resolve structural interactions at atomic resolution. Validate findings using Förster resonance energy transfer (FRET)-based biosensors in live neurons .

What protocols ensure reproducibility in Beta-Amyloid (13-28) fibril preparation for structural studies?

Basic Methodology : Dissolve peptides in hexafluoroisopropanol (HFIP) to eliminate pre-existing aggregates. Dialyze against PBS for 24–48 hours under agitation. Verify fibril morphology via transmission electron microscopy (TEM) and quantify β-sheet content via circular dichroism (CD) .
Advanced Considerations : Use microfluidic devices to control nucleation kinetics and produce homogeneous fibril populations. Apply synchrotron radiation small-angle X-ray scattering (SAXS) for in situ structural monitoring during aggregation .

How can conflicting data on Beta-Amyloid (13-28) clearance mechanisms in murine models be reconciled?

Basic Methodology : Standardize murine models (e.g., APP/PS1 vs. 5xFAD) and sampling timepoints. Measure CSF and plasma peptide levels via ELISA alongside brain immunohistochemistry. Include age-matched controls to account for aging-related clearance decline .
Advanced Considerations : Use isotopic labeling (e.g., ¹⁵N-Beta-Amyloid) with mass spectrometry to track peptide degradation pathways. Compare glymphatic system function via dynamic contrast-enhanced MRI in different models .

What are the best practices for integrating Beta-Amyloid (13-28) data from public repositories like ADNI into original research?

Basic Methodology : Cross-reference metadata (e.g., patient demographics, APOE status) to stratify cohorts. Use standardized preprocessing pipelines for imaging or CSF data. Acknowledge dataset limitations (e.g., sampling bias) in analyses .
Advanced Considerations : Apply federated learning frameworks to combine ADNI data with proprietary datasets while maintaining privacy. Use graph theory to model peptide interaction networks across multi-omics datasets .

How should researchers evaluate the physiological relevance of in vitro Beta-Amyloid (13-28) concentrations?

Basic Methodology : Compare in vitro doses (e.g., 1–10 µM) to endogenous CSF levels (∼100 pM–1 nM) reported in healthy humans. Use radiolabeled peptides to assess bioavailability in vivo .
Advanced Considerations : Develop microdialysis protocols to measure interstitial fluid (ISF) peptide concentrations in awake, behaving rodents. Correlate in vitro EC50 values with ISF dynamics .

What methods validate the specificity of antibodies targeting Beta-Amyloid (13-28) in immunohistochemistry?

Basic Methodology : Pre-adsorb antibodies with excess peptide to confirm signal loss. Use knockout tissue (e.g., APP−/− mice) as negative controls. Validate with orthogonal techniques like Western blotting or mass spectrometry .
Advanced Considerations : Employ epitope mapping (e.g., phage display) to identify antibody binding regions. Use single-chain variable fragments (scFvs) to reduce cross-reactivity with full-length APP .

How can computational models improve the design of Beta-Amyloid (13-28) aggregation inhibitors?

Basic Methodology : Perform molecular docking (e.g., AutoDock Vina) to screen small molecules against Beta-Amyloid (13-28) structures (PDB: 2LMN). Prioritize compounds with high binding affinity and low toxicity in silico .
Advanced Considerations : Use coarse-grained molecular dynamics (CGMD) to simulate inhibitor effects on oligomerization pathways. Validate predictions with single-molecule fluorescence imaging .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.